molecular formula C9H8ClNO3S B3017662 2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride CAS No. 343317-55-5

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B3017662
CAS No.: 343317-55-5
M. Wt: 245.68
InChI Key: AHGNKLDDBDXSPB-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H8ClNO3S and its molecular weight is 245.68. The purity is usually 95%.
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Scientific Research Applications

Catalytic Arylation

A study by Zhang et al. (2011) described the palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This method is significant for the synthesis of 2-aryl benzoxazoles, offering practical and attractive alternatives for synthesis in moderate to good yields, even tolerating various groups on the phenyl ring of sulfonyl chlorides (Zhang, Zhang, Liu, & Cheng, 2011).

Synthesis of Sulfonamides

Irshad et al. (2016) synthesized a new series of ethylated sulfonamides, incorporating 1,4-benzodioxane moiety. This involved treating 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, yielding various derivatives. These compounds exhibited inhibitory activities against several enzymes and bacterial strains, demonstrating their potential in biological and chemical applications (Irshad et al., 2016).

Benzoxazole Synthesis

Kumar et al. (2008) utilized methanesulfonic acid for the one-pot synthesis of 2-substituted benzoxazoles. The reaction involved 2-aminophenol with acid chlorides, demonstrating compatibility with various substituents. This method is valuable for the efficient synthesis of benzoxazoles (Kumar, Rudrawar, & Chakraborti, 2008).

Molecular Interaction Studies

A 2019 study by Godhani et al. focused on the thermo-acoustical parameters of solutions containing benzotriazole and thiadiazole derivatives. They assessed various parameters like density, viscosity, and ultrasonic sound velocity in different solvents, contributing to understanding molecular interactions in such compounds (Godhani, Mulani, & Mehta, 2019).

Solid-Phase Synthesis

Holte et al. (1998) reported using polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This innovative approach involved attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination. This method is important for the preparation of oxazolidinones of high enantiopurity (Holte, Thijs, & Zwanenburg, 1998).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(12,13)6-5-8-7-3-1-2-4-9(7)14-11-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGNKLDDBDXSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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